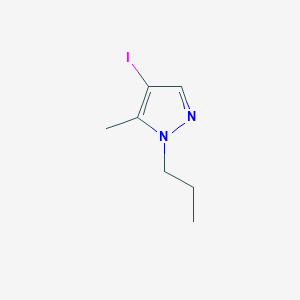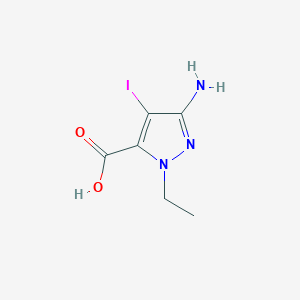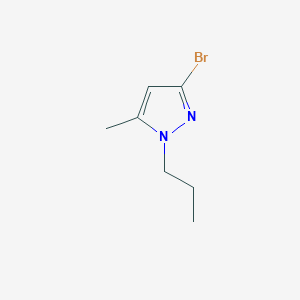
3-Hydroxypentanenitrile
Vue d'ensemble
Description
3-Hydroxypentanenitrile is an organic compound with the molecular formula C5H9NO. It is a chiral β-hydroxynitrile and serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is particularly significant in the production of immunosuppressive inosine 5′-monophosphate dehydrogenase inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hydroxypentanenitrile can be synthesized through the enzymatic reduction of 3-oxopentanenitrile. This process involves the use of reductase enzymes, such as acetoacetyl-CoA reductase from Achromobacter denitrificans, which reduces 3-oxopentanenitrile to this compound with high enantiomeric excess . Another method involves the lipase-catalyzed kinetic resolution of 1-(cyanomethyl)propyl acetate in the presence of a thiacrown ether .
Industrial Production Methods: For industrial-scale production, a chemo-enzymatic procedure is often employed. This involves the initial enantioselective enzymatic reduction of 3-oxopentanenitrile followed by lipase-catalyzed ester hydrolysis to enhance optical purity . This method is efficient and yields this compound with over 99% enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxypentanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like hydrogen cyanide or potassium cyanide are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces hydroxynitriles or other substituted nitriles.
Applications De Recherche Scientifique
3-Hydroxypentanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of chiral compounds and pharmaceuticals.
Biology: It is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of immunosuppressive drugs.
Industry: It is used in the production of agrochemicals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxypentanenitrile involves its role as an intermediate in enzymatic reactions. The compound is reduced by specific reductase enzymes, which facilitate the conversion of 3-oxopentanenitrile to this compound. This process involves the transfer of electrons and protons to the carbonyl group, resulting in the formation of the hydroxyl group .
Comparaison Avec Des Composés Similaires
2-Hydroxy-2-methylpropanenitrile: Another hydroxynitrile with similar functional groups.
3-Oxopentanenitrile: The precursor to 3-Hydroxypentanenitrile in enzymatic reduction reactions.
1-(Cyanomethyl)propyl acetate: Used in the kinetic resolution process to produce this compound.
Uniqueness: this compound is unique due to its high enantiomeric excess and its role as a crucial intermediate in the synthesis of immunosuppressive drugs. Its efficient production methods and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
3-hydroxypentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-5(7)3-4-6/h5,7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHRDEQPODSZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431791 | |
| Record name | 3-hydroxypentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13635-05-7 | |
| Record name | 3-hydroxypentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of producing enantiomerically pure 3-Hydroxypentanenitrile?
A: Enantiomerically pure compounds are crucial in pharmaceuticals as different enantiomers can exhibit different biological activities. [, , ] For example, one enantiomer may have the desired therapeutic effect while the other could be inactive or even toxic. Therefore, developing efficient methods for producing the desired enantiomer of this compound, specifically the (R)-enantiomer, is vital for potential pharmaceutical applications. [, ]
Q2: What are the common methods for synthesizing this compound?
A2: There are two primary methods for synthesizing this compound:
- Enzymatic Reduction: This approach utilizes enzymes, like reductase S1, to selectively reduce 3-Oxopentanenitrile to (R)-3-Hydroxypentanenitrile. This method offers high enantioselectivity and can be more environmentally friendly than traditional chemical synthesis. [, ]
Q3: How can the enantiomeric excess of (R)-3-Hydroxypentanenitrile be enhanced after enzymatic reduction?
A: While enzymatic reduction using reductase S1 can achieve a good enantiomeric excess (ee) of (R)-3-Hydroxypentanenitrile (around 81.5% ee), it can be further enhanced by a subsequent lipase-catalyzed ester hydrolysis. [] This involves converting (R)-3-Hydroxypentanenitrile with 81.5% ee to its corresponding n-butyrate ester. Subsequent lipase-catalyzed hydrolysis of the ester selectively hydrolyzes the undesired enantiomer, leaving behind (R)-3-Hydroxypentanenitrile with over 99% ee. [] This two-step chemo-enzymatic procedure offers a highly efficient route to obtain enantiomerically pure (R)-3-Hydroxypentanenitrile.
Q4: Are there alternative enzymes to reductase S1 for the enantioselective synthesis of (R)-3-Hydroxypentanenitrile?
A: Research indicates that novel acetoacetyl-CoA reductase enzymes exhibit the capability to asymmetrically reduce 3-ketopentanenitrile, yielding (R)-3-Hydroxypentanenitrile with a high optical purity of 99% ee or higher. [] This discovery suggests potential alternatives to reductase S1 for the production of (R)-3-Hydroxypentanenitrile with high enantiomeric purity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3047173.png)







![ethyl 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B3047184.png)
![4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047187.png)




